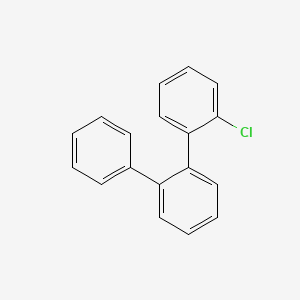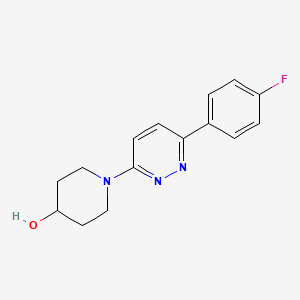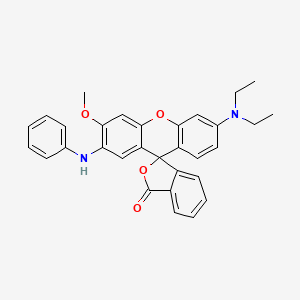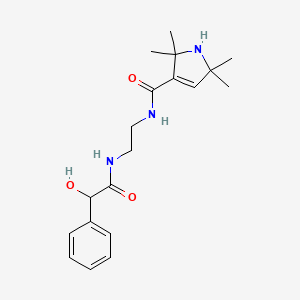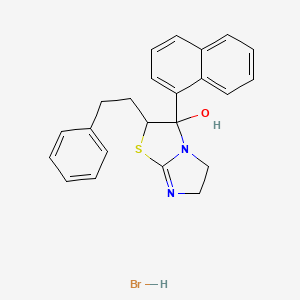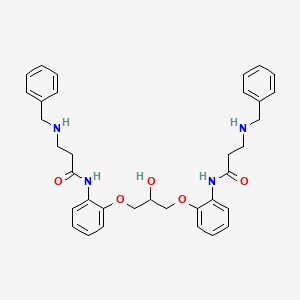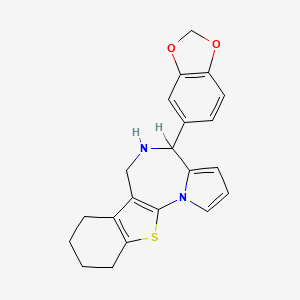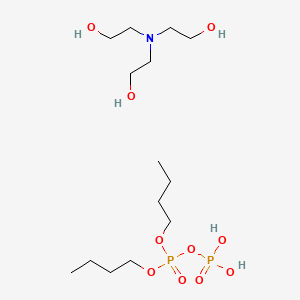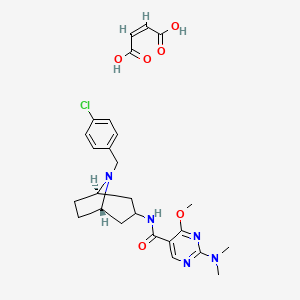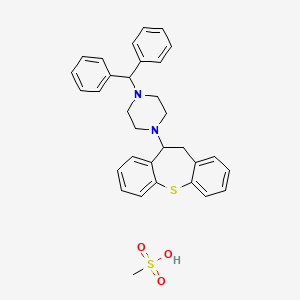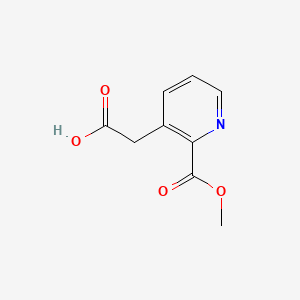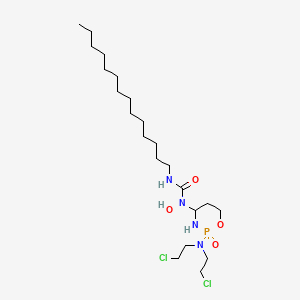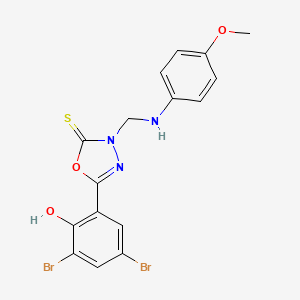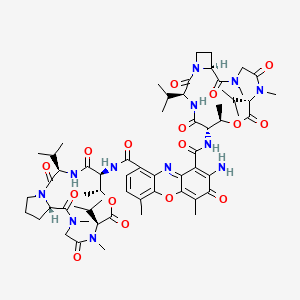
Azetomycin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetomycin I is a macrolide antibiotic that belongs to the azalide subclass. It is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring. This modification allows for the prevention of its metabolism, differentiating it from other macrolides . This compound is primarily used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azetomycin I is synthesized through a semi-synthetic process derived from erythromycin. The synthesis involves the incorporation of a methyl-substituted nitrogen atom into the lactone ring . The process typically includes the following steps:
Formation of the lactone ring: This involves the cyclization of a linear precursor to form the macrolide ring.
Incorporation of the nitrogen atom: A methyl-substituted nitrogen atom is introduced into the lactone ring, replacing a carbonyl group.
Functional group modifications: Various functional groups are added or modified to enhance the antibiotic’s properties.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes followed by chemical modifications. The fermentation process uses specific strains of bacteria to produce erythromycin, which is then chemically modified to produce this compound . The process includes:
Fermentation: Culturing bacteria to produce erythromycin.
Extraction and purification: Isolating erythromycin from the fermentation broth.
Chemical modification: Introducing the methyl-substituted nitrogen atom and other functional groups to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions
Azetomycin I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its antibiotic properties .
Aplicaciones Científicas De Investigación
Azetomycin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Azetomycin I exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . The inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets and pathways involved include the bacterial ribosome and the protein synthesis machinery .
Comparación Con Compuestos Similares
Azetomycin I is unique among macrolide antibiotics due to its structural modification, which prevents its metabolism and enhances its antibiotic properties. Similar compounds include:
Erythromycin: The parent compound from which this compound is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Roxithromycin: A macrolide antibiotic with a similar structure but different pharmacokinetic properties
This compound stands out due to its enhanced stability and broader spectrum of activity compared to these similar compounds .
Propiedades
Número CAS |
59519-94-7 |
|---|---|
Fórmula molecular |
C61H84N12O16 |
Peso molecular |
1241.4 g/mol |
Nombre IUPAC |
2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.2.0]octadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C61H84N12O16/c1-26(2)41-58(83)72-22-17-18-35(72)56(81)68(13)24-37(74)70(15)47(28(5)6)60(85)87-32(11)43(54(79)64-41)66-52(77)34-20-19-30(9)50-45(34)63-46-39(40(62)49(76)31(10)51(46)89-50)53(78)67-44-33(12)88-61(86)48(29(7)8)71(16)38(75)25-69(14)57(82)36-21-23-73(36)59(84)42(27(3)4)65-55(44)80/h19-20,26-29,32-33,35-36,41-44,47-48H,17-18,21-25,62H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78)/t32-,33-,35+,36+,41-,42+,43+,44+,47+,48+/m1/s1 |
Clave InChI |
BVPWSRPVKLEVKE-YYPSEWRFSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCN7C(=O)[C@@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


